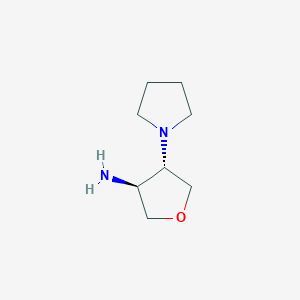

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H16N2O |

|---|---|

Poids moléculaire |

156.23 g/mol |

Nom IUPAC |

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine |

InChI |

InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |

Clé InChI |

MPUPFMVCVAXZKQ-HTQZYQBOSA-N |

SMILES isomérique |

C1CCN(C1)[C@@H]2COC[C@H]2N |

SMILES canonique |

C1CCN(C1)C2COCC2N |

Origine du produit |

United States |

The Significance of Pyrrolidine and Oxolane Ring Systems in Organic and Medicinal Chemistry

The pyrrolidine (B122466) and oxolane ring systems are foundational scaffolds in the architecture of a vast number of biologically active molecules and are considered "privileged structures" in drug discovery.

The pyrrolidine ring , a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in a multitude of natural products, including many alkaloids, and serves as a crucial building block in synthetic drugs. frontiersin.orgmdpi.com Its prevalence is due to several advantageous properties. The non-planar, puckered nature of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with biological targets like proteins and enzymes. nih.govnih.gov This three-dimensionality, coupled with the basicity and nucleophilicity conferred by the nitrogen atom, makes the pyrrolidine scaffold highly versatile for creating diverse molecular designs. nih.gov The incorporation of pyrrolidine motifs can substantially influence a drug's pharmacokinetic properties, affecting its binding affinity, metabolic stability, and bioavailability. nbinno.com Consequently, pyrrolidine derivatives are central to therapeutic agents across numerous disease areas, including oncology, infectious diseases, and central nervous system disorders. frontiersin.orgnbinno.com

The oxolane , or tetrahydrofuran (B95107) (THF), ring is a five-membered saturated cyclic ether that is also a common structural unit in a wide array of natural products and pharmaceutically active compounds. nih.govchemicalbook.com The oxygen atom in the THF ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets. nih.gov This feature has been effectively utilized in the design of various therapeutic agents, including potent HIV protease inhibitors. nih.gov The THF scaffold is valued for its chemical stability and its ability to impart favorable solubility characteristics to a molecule. labinsights.nl Its presence in many FDA-approved drugs underscores its importance as a key motif in the development of potential drug molecules. nih.gov Saturated cyclic ethers like THF are also important intermediates in organic synthesis, capable of undergoing various chemical transformations. nih.govsemanticscholar.org

The fusion of these two distinct heterocyclic systems in the (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine scaffold results in a molecule with a complex topology and a rich array of potential intermolecular interactions, making it a subject of interest for synthetic and medicinal chemists.

| Ring System | Key Features | Importance in Medicinal Chemistry |

| Pyrrolidine | Five-membered nitrogen heterocycle; Saturated (sp³ carbons); Basic nitrogen atom | Versatile scaffold for 3D pharmacophore exploration nih.govnih.gov; Influences pharmacokinetics (binding affinity, stability) nbinno.com; Core of many natural products and synthetic drugs frontiersin.orgmdpi.com |

| Oxolane (THF) | Five-membered oxygen heterocycle; Saturated cyclic ether; Oxygen as H-bond acceptor | Common in natural products and pharmaceuticals nih.gov; Enhances binding to biological targets nih.gov; Improves solubility and stability labinsights.nl |

The Importance of Defined Stereochemistry: Focus on the 3s,4s Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a compound's biological activity. longdom.org For chiral molecules—those that are non-superimposable on their mirror images—different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological and toxicological profiles. longdom.orgijpsjournal.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one specific stereoisomer of a drug, akin to a key fitting into a specific lock. patsnap.comnih.gov

The designation (3S,4S) in (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine specifies the absolute configuration at the two chiral centers on the oxolane ring. This precise spatial arrangement of the amine and pyrrolidinyl substituents is crucial, as it dictates how the molecule presents itself for interaction with biological targets. nih.gov A different stereochemical configuration, such as (3R,4R) or (3R,4S), would result in a molecule with a different three-dimensional shape, which could lead to altered binding affinity, efficacy, or metabolic fate. patsnap.com

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of understanding the properties of individual stereoisomers in drug development. omicsonline.org This has led to a focus on stereoselective synthesis, which aims to produce a single, desired stereoisomer, thereby maximizing therapeutic effects and minimizing potential side effects that could arise from an inactive or even harmful isomer. nih.govomicsonline.org Therefore, the defined (3S,4S) configuration is not a trivial detail but a fundamental aspect of the molecule's chemical and biological identity, ensuring that its interactions in a biological context are specific and predictable. Research on related structures, such as (3S,4S)-4-aminopyrrolidine-3-ol derivatives, has demonstrated that specific stereoisomers are essential for potent and selective inhibitory activity against certain enzymes. nih.gov

Overview of Academic Research Trajectories for Complex Chiral Amines and Cyclic Ethers

Asymmetric Synthesis Approaches to the Oxolane Core Structure

The construction of the tetrahydrofuran (B95107) (oxolane) ring with defined stereocenters is a critical step in the synthesis of the target molecule and its analogs.

Diastereoselective Control in Tetrahydrofuran Ring Formation

Achieving diastereoselectivity in the formation of the tetrahydrofuran ring is paramount. Various methods have been developed to influence the spatial arrangement of substituents on the newly formed ring. One notable approach involves the palladium-catalyzed oxidative cyclization of trisubstituted alkenols. acs.orgacs.org Intramolecular hydrogen bonding can significantly enhance the diastereoselectivity of this transformation, leading to the preferential formation of one diastereomer. acs.org For instance, the cyclization of certain alkenols under palladium catalysis can yield 1,1,4-trisubstituted tetrahydrofurans with diastereomeric ratios as high as 7:1. acs.org

Another strategy for diastereoselective tetrahydrofuran synthesis is the Lewis acid-mediated reaction of α-diazoesters with β-benzyloxy carbonyl compounds. This method proceeds through an intramolecular ether alkylation, yielding highly substituted tetrahydrofurans with good diastereoselectivity. nih.gov For example, the reaction of an aldehyde with ethyl diazoacetate in the presence of SnCl4 can produce the corresponding tetrahydrofuran with a 10:1 diastereomeric ratio. nih.gov

| Reaction Type | Catalyst/Reagent | Key Feature | Achieved Diastereomeric Ratio (dr) |

|---|---|---|---|

| Palladium-Catalyzed Oxidative Cyclization | PdCl2/BQ | Intramolecular Hydrogen Bonding | Up to 7:1 acs.org |

| Lewis Acid-Mediated Cyclization | SnCl4 | Intramolecular Ether Alkylation | 10:1 nih.gov |

| Photochemical Ring Expansion | - | Diastereoselective Ylide Formation | High diastereoselectivity rsc.org |

Chiral Auxiliary and Chiral Catalyst Strategies for Oxolane Stereocenters

To control the absolute stereochemistry of the oxolane ring, chemists often employ chiral auxiliaries or chiral catalysts. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries in asymmetric alkylation reactions that can be applied to the synthesis of precursors for chiral oxolanes. rsc.org Similarly, pseudoephenamine has emerged as a versatile chiral auxiliary, demonstrating remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov

Chiral catalysts, on the other hand, create a chiral environment that favors the formation of one enantiomer over the other. For instance, the enantioselective synthesis of tetrahydrofuran derivatives can be achieved through a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, yielding products with high enantioselectivities (up to 97% ee). chemistryviews.org Furthermore, chiral Rh(Phebox) catalysts have been utilized in the catalytic enantioselective addition of organoboron reagents to ketones, a method that can establish key stereocenters for oxolane synthesis. nih.gov

Stereoselective Construction of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring is another crucial component of the target molecule, and its stereoselective synthesis is a well-explored area of organic chemistry. mappingignorance.org

Enantioselective Routes to Substituted Pyrrolidines

A powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This reaction can create up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org The development of efficient catalysts is a primary focus in optimizing this transformation. mappingignorance.org

Biocatalysis offers another elegant approach. Transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, can catalyze the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with high enantiomeric excesses (up to >99.5% ee). nih.govacs.org This method allows for the synthesis of both enantiomers by selecting the appropriate transaminase. nih.govacs.org Additionally, laccase from Myceliophthora thermophila can be used for the biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org

Multicomponent Reaction Paradigms for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) have gained prominence as efficient methods for synthesizing complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. dntb.gov.uaresearchgate.net These reactions are highly atom- and step-economical, generating less waste compared to traditional multi-step syntheses. dntb.gov.uaresearchgate.net

One example is the diastereoselective synthesis of highly substituted pyrrolidines through asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents in a one-pot operation. nih.gov This reaction can construct up to three stereogenic centers in a single step. nih.gov The use of different nucleophiles, such as allyltributylstannane (B1265786) or enolsilanes, can influence the diastereoselectivity and yield of the pyrrolidine product. nih.gov Another MCR approach involves the reaction of an aldehyde, aminomalonate, and a nitro-alkene to form 2,3,4,5-tetrasubstituted pyrrolidines. mdpi.com

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagents nih.gov | Constructs up to three stereogenic centers in one pot nih.gov |

| Three-Component Reaction (3CR) | Aldehyde, aminomalonate, nitro-alkene mdpi.com | Forms tetrasubstituted pyrrolidines mdpi.com |

| Isocyanide-Based MCR (I-4CR) | Aldehyde, amine, carboxylic acid, isocyanide | High diversity and complexity in a single step mdpi.com |

Convergent and Divergent Synthesis Strategies for Pyrrolidinyl-Oxolane Scaffolds

The assembly of the final pyrrolidinyl-oxolane scaffold can be approached through either convergent or divergent synthetic strategies.

A convergent synthesis involves the independent synthesis of the pyrrolidine and oxolane fragments, which are then coupled together in a later step. This approach can be highly efficient as it allows for the optimization of the synthesis of each fragment separately. For example, a pre-formed chiral pyrrolidine derivative could be coupled with a suitably functionalized chiral oxolane precursor. The final coupling step could involve reactions such as nucleophilic substitution or reductive amination.

In contrast, a divergent synthesis strategy starts with a common intermediate that is elaborated into a variety of related structures. nih.gov This approach is particularly useful for creating a library of analogs for structure-activity relationship studies. For the synthesis of pyrrolidinyl-oxolane scaffolds, a divergent approach might involve the synthesis of a common precursor containing a latent pyrrolidine or oxolane ring, which can then be transformed into different final products through a series of selective reactions. This allows for the efficient preparation of structurally related compounds from a single advanced intermediate. nih.gov

Linkage Chemistry for Amine Functionalization

A critical step in the synthesis of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is the introduction of the pyrrolidine moiety onto the oxolane ring. A powerful and widely used method for forming such carbon-nitrogen bonds with stereochemical control is the nucleophilic ring-opening of an epoxide. khanacademy.orgnih.gov In this approach, a chiral tetrahydrofuran intermediate containing an epoxide ring, such as a (3,4)-epoxyoxolane, serves as the electrophile.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Pyrrolidine, acting as a strong nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack forces the ring to open, resulting in the formation of a C-N bond and a hydroxyl group on the adjacent carbon. A crucial aspect of the SN2 mechanism is the inversion of stereochemistry at the site of attack. khanacademy.org Therefore, to achieve the desired (3S,4S) trans configuration of the final product, the preceding epoxide intermediate must have a cis configuration.

The regioselectivity of the nucleophilic attack on unsymmetrical epoxides is governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. khanacademy.org For a 3,4-epoxyoxolane intermediate, both carbons are similarly substituted, and the attack can lead to a mixture of regioisomers. However, the specific electronic and steric environment of the oxolane ring can influence the outcome.

The general reaction can be summarized as follows: A chiral cis-3,4-epoxyoxolane is treated with pyrrolidine. The nucleophilic attack leads to the opening of the epoxide ring, yielding a trans-3-amino-4-hydroxyoxolane derivative. Subsequent functionalization of the resulting hydroxyl group, if necessary, would complete the synthesis.

| Epoxide Substrate | Nucleophile | Key Reaction Feature | Resulting Stereochemistry |

|---|---|---|---|

| cis-Epoxide | Amine (e.g., Pyrrolidine) | SN2 Attack | trans-Amino alcohol |

| Terminal Epoxide | Strong Nucleophile | Attack at less sterically hindered carbon | Anti-addition |

| meso-Epoxide | Chiral Catalyst/Nucleophile | Enantioselective ring cleavage | Chiral Amino alcohol |

Derivatization from Precursors with Established Stereochemistry

The foundation of a successful enantioselective synthesis is often the use of a starting material that already possesses the desired chirality. This "chiral pool" synthesis strategy leverages naturally occurring, enantiomerically pure compounds to build complex molecules. organic-chemistry.orgnih.gov For the synthesis of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, precursors such as D-mannitol or tartaric acid are ideal starting points. organic-chemistry.orgresearchgate.net

A synthetic route starting from D-mannitol, for example, can be envisioned to construct the key chiral oxolane ring. D-mannitol contains multiple stereocenters that can be chemically manipulated to form the desired tetrahydrofuran structure. A typical sequence involves:

Protection and Diol Cleavage: Selective protection of the hydroxyl groups of D-mannitol, followed by oxidative cleavage of a central diol, yields a smaller, functionalized chiral aldehyde.

Chain Elongation and Cyclization: The aldehyde can undergo chain elongation followed by a series of reactions to form a 1,4-diol derivative.

Ring Formation: Acid-catalyzed cyclization of this 1,4-diol derivative generates the substituted tetrahydrofuran ring, preserving the stereochemistry derived from D-mannitol. researchgate.net

An alternative and highly effective strategy involves the stereoselective synthesis of a chiral epoxy alcohol, which then undergoes intramolecular cyclization to form the tetrahydrofuran ring. google.comresearchgate.net For instance, a Sharpless asymmetric epoxidation can be used to create a chiral epoxide from an allylic alcohol. google.com This epoxide can then be induced to cyclize, forming the oxolane ring with the hydroxyl and side-chain substituents in a defined stereochemical relationship.

Once a suitable chiral tetrahydrofuran precursor, such as (3S,4S)-4-hydroxyoxolan-3-yl methanesulfonate (B1217627) or a chiral cis-3,4-epoxyoxolane, is synthesized, it can be further functionalized as described in the previous section to yield the final target molecule. researchgate.net

| Chiral Precursor | Key Synthetic Strategy | Intermediate | Reference Principle |

|---|---|---|---|

| D-Mannitol | Chiral Pool Synthesis | Chiral 1,4-diol | organic-chemistry.org |

| Tartaric Acid | Stereospecific SN2 displacements | Chiral diepoxide or diol | researchgate.net |

| Acyclic Allylic Alcohol | Asymmetric Epoxidation & Cyclization | Chiral Epoxy alcohol | google.com |

| Chiral Lactone | Reduction and Cyclization | Chiral Tetrahydrofuranol | researchgate.net |

Reactions Involving the Primary Amine Functional Group

The primary amine in (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. Its nucleophilic character allows for reactions with various electrophiles to form stable covalent bonds.

Formation of Amides, Ureas, and Sulfonamides

The primary amine readily undergoes acylation, sulfonylation, and reactions with isocyanates to furnish the corresponding amides, sulfonamides, and ureas. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of amine-containing molecules.

Amide Formation: In a typical amide coupling reaction, (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine can be reacted with a carboxylic acid in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and enhance efficiency. Alternatively, the more reactive acyl chlorides or anhydrides can be employed, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to neutralize the acid byproduct.

Urea (B33335) Formation: The synthesis of urea derivatives is typically achieved by treating the primary amine with an isocyanate. This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature, without the need for a catalyst. The choice of the isocyanate determines the nature of the substituent on the newly formed urea linkage.

Sulfonamide Formation: Sulfonamides are readily prepared by the reaction of the primary amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to activate the amine and to scavenge the hydrochloric acid generated during the reaction.

| Derivative Type | Reagent | General Conditions |

| Amide | Carboxylic Acid + Coupling Agent | Aprotic solvent (e.g., DCM, DMF), Room Temperature |

| Amide | Acyl Chloride/Anhydride + Base | Aprotic solvent (e.g., DCM), 0 °C to Room Temperature |

| Urea | Isocyanate | Aprotic solvent (e.g., THF, DCM), Room Temperature |

| Sulfonamide | Sulfonyl Chloride + Base | Aprotic solvent (e.g., Pyridine, DCM), 0 °C to Room Temperature |

Alkylation and Reductive Amination

The introduction of alkyl groups onto the primary amine can be accomplished through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts. The control of this reaction to favor mono-alkylation can be challenging and often requires careful optimization of reaction conditions, such as using a large excess of the amine or specific alkylating agents.

Reductive Amination: A more selective method for introducing a single alkyl group is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favored. This method is widely employed due to its high efficiency and control over the degree of alkylation.

| Reaction | Reagents | Key Features |

| Direct Alkylation | Alkyl Halide | Potential for over-alkylation, requires careful control |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | High selectivity for mono-alkylation, versatile |

Transformations of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring in (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is generally stable but can undergo specific transformations under certain conditions.

Ring-Opening Reactions of Oxolane Derivatives

The ether linkage of the oxolane ring is susceptible to cleavage under strong acidic conditions, particularly in the presence of Lewis acids or strong protic acids. Such ring-opening reactions typically require harsh conditions and can lead to a variety of products depending on the reagents and reaction parameters. For a molecule like (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, such reactions would likely be complex due to the presence of the basic amine functionalities which would be protonated under acidic conditions.

Functionalization at Peripheral Positions of the Tetrahydrofuran Ring

While direct functionalization of the C-H bonds of the tetrahydrofuran ring is challenging, modern synthetic methods are emerging that allow for such transformations. These can include radical-mediated reactions or transition-metal-catalyzed C-H activation. However, the application of these methods to a substrate as complex as (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine would require careful consideration of selectivity due to the multiple reactive sites in the molecule.

Biological Target Identification and Mechanistic Investigations of 3s,4s 4 Pyrrolidin 1 Yloxolan 3 Amine Analogues

Modulation of Histone Lysine (B10760008) Demethylases (KDMs) by Related Pyrrolidinone Compounds

Histone methylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is linked to various diseases, including cancer. nih.gov Histone lysine demethylases (KDMs) are "eraser" enzymes that remove methyl groups from lysine residues on histones, making them significant therapeutic targets. nih.gov The KDM family is broadly divided into two main classes: the flavin-dependent KDM1 subfamily and the 2-oxoglutarate (2-OG) and Fe(II)-dependent Jumonji C (JmjC) domain-containing subfamily. nih.govmdpi.com

Recent investigations have identified a new class of KDM inhibitors built upon a pyrrolidine-containing scaffold. Specifically, compounds featuring a 2-(aryl(pyrrolidine-1-yl)methyl)phenol structure have demonstrated potent inhibitory activity against Histone Lysine Demethylase 4D (KDM4D), a member of the JmjC subfamily. nih.gov

Through high-throughput screening and subsequent structural optimization, a lead compound, designated 24s , emerged as a highly potent inhibitor of KDM4D with a half-maximal inhibitory concentration (IC₅₀) value of 0.023 µM. nih.gov This compound displayed remarkable selectivity, being over 1500-fold more selective for KDM4D compared to the related KDM4A and other members of the JMJD subfamily. nih.gov Kinetic analysis revealed that compound 24s functions as a 2-oxoglutarate (2-OG) noncompetitive inhibitor, indicating that it does not bind to the 2-OG cofactor binding pocket of the enzyme. nih.gov This mode of action is a key characteristic of its inhibitory mechanism.

The direct assessment of target engagement within a cellular context is crucial to validate the biological activity of an inhibitor. nih.govnih.gov For KDM inhibitors, cellular activity can be confirmed by observing changes in histone methylation marks and downstream gene expression. nih.gov Inhibition of KDM1A, for example, leads to the induction of specific genes it regulates. nih.gov

In vitro cellular assays demonstrated that the potent KDM4D inhibitor 24s effectively suppresses the proliferation and migration of colorectal cancer (CRC) cells. nih.gov This finding suggests that by inhibiting KDM4D, the compound can modulate cellular pathways critical for cancer progression. The disruption of KDM activity has been shown to impact key signaling pathways; for instance, inhibiting the KDM1A-INSM1 complex can activate NOTCH signaling, which in turn downregulates neuroendocrine factors and inhibits the progression of Small Cell Lung Cancer (SCLC). nih.gov The observed anti-proliferative and anti-migratory effects of pyrrolidine-based inhibitors in cancer cell lines underscore the therapeutic potential of targeting KDM-regulated biochemical pathways. nih.gov

Exploration of Other Potential Enzyme Targets

Beyond epigenetic modulation, the pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of other enzyme classes.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for conditions like diabetes and certain genetic disorders.

Alpha-Mannosidase Inhibition: Substituted pyrrolidine-3,4-diol (B51082) derivatives have been identified as potent and selective inhibitors of α-mannosidase. One such compound, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol, was found to be a potent inhibitor of jack bean α-mannosidase with an inhibition constant (Ki) of 135 nM. nih.gov Further studies on functionalized pyrrolidine derivatives confirmed their ability to interact with α-mannosidase I and II through hydrogen bonds and hydrophobic contacts. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition: These two enzymes are key targets for managing type 2 diabetes as they are responsible for the breakdown of complex carbohydrates into absorbable glucose. nih.gov Numerous studies have demonstrated the efficacy of pyrrolidine derivatives as dual inhibitors of α-amylase and α-glucosidase. acs.org For instance, a series of pyrrolidine-chalcone hybrids showed potent inhibition, with one compound exhibiting IC₅₀ values of 14.61 µM against α-amylase and 25.38 µM against α-glucosidase. acs.org Another study on N-acetylpyrrolidine derivatives found that compound 4a was a potent α-glucosidase inhibitor with an IC₅₀ of 0.52 mM and also inhibited α-amylase with an IC₅₀ of 2.72 mM. nih.gov Kinetic analysis of these derivatives revealed a mixed-type inhibition mechanism. nih.gov

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Pyrrolidine-chalcone hybrid (Compound 3) | α-Amylase | 14.61 ± 0.12 µM | acs.org |

| Pyrrolidine-chalcone hybrid (Compound 3) | α-Glucosidase | 25.38 ± 2.09 µM | acs.org |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Glucosidase | 0.52 ± 0.02 mM | nih.gov |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Glucosidase | 1.64 ± 0.08 mM | nih.gov |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-Amylase | 2.72 ± 0.09 mM | nih.gov |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-Amylase | 3.21 ± 0.65 mM | nih.gov |

| 4-methoxy analogue (3g) | α-Amylase | 26.24 µg/mL | nih.gov |

| 4-methoxy analogue (3g) | α-Glucosidase | 18.04 µg/mL | nih.gov |

| Dihydroxy pyrrolidine (Compound 4h) | α-Glucosidase | 10.35 ± 0.15 µM | researchgate.net |

| Dihydroxy pyrrolidine (Compound 4f) | α-Glucosidase | 14.54 ± 0.19 µM | researchgate.net |

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. tandfonline.com Consequently, DPP-IV inhibitors are an established class of drugs for treating type 2 diabetes. nih.gov The pyrrolidine scaffold is a cornerstone of many potent DPP-IV inhibitors, as it mimics the proline residue of natural substrates. researchgate.net

A wide array of pyrrolidine derivatives have been synthesized and evaluated for DPP-IV inhibition. tandfonline.comresearchgate.net Quantitative structure-activity relationship (QSAR) studies on numerous pyrrolidine amides and analogues have helped to identify the key structural features required for potent inhibition. tandfonline.comresearchgate.net These studies highlight the importance of electrostatic parameters and molecular shape in determining the inhibitory activity. tandfonline.com The development of these compounds has led to highly potent inhibitors with IC₅₀ values in the nanomolar range.

| Compound Class | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| 2-benzylpyrrolidine derivative (Compound 2) | 0.3 ± 0.03 µM | researchgate.net |

| 4-benzylpiperidine derivative (Compound 1) | 1.6 ± 0.04 µM | researchgate.net |

| phenethyl-piperazine derivative (Compound 3) | 1.2 ± 0.04 µM | researchgate.net |

| 4-amino-1-benzylpiperidine derivative (Compound 4) | 4 ± 0.08 µM | researchgate.net |

| Pyrrolidine sulfonamide (Compound 23d) | 11.32 ± 1.59 µM | ox.ac.uk |

Neuraminidase is a critical enzyme on the surface of the influenza virus that facilitates the release of new virus particles from infected host cells. mdpi.com Inhibition of this enzyme is a primary strategy for treating influenza infections. Several studies have focused on designing and synthesizing pyrrolidine derivatives as neuraminidase inhibitors.

These efforts have yielded compounds with potent activity against influenza A (H3N2) neuraminidase. In one study, a series of derivatives were synthesized from 4-hydroxy-L-proline, leading to five compounds with good potency, exhibiting IC₅₀ values ranging from 1.56 to 2.71 µM, which are comparable to the approved drug Oseltamivir (IC₅₀ = 1.06 µM). nih.govnih.gov Another investigation described pyrrolidine analogues with nanomolar potencies against neuraminidase enzymes from both influenza A and B strains. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Oseltamivir (Reference) | Influenza A (H3N2) Neuraminidase | 1.06 µM | nih.govnih.gov |

| Compound 6e | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 µM | nih.gov |

| Compound 9c | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 µM | nih.gov |

| Compound 9e | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 µM | nih.gov |

| Compound 9f | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 µM | nih.gov |

| Compound 10e | Influenza A (H3N2) Neuraminidase | 1.56 - 2.71 µM | nih.gov |

| A-192558 | Influenza A/Tokyo Neuraminidase | 0.2 µM | researchgate.net |

| A-192558 | Influenza B/Memphis Neuraminidase | 8 µM | researchgate.net |

Antiangiogenic Pathway Modulation by Oxolane Derivatives

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.gov This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Antiangiogenic therapies aim to disrupt this process, primarily by targeting the signaling pathways that promote endothelial cell proliferation, migration, and differentiation. mdpi.com

The vascular endothelial growth factor (VEGF) signaling pathway is one of the most crucial regulators of angiogenesis. nih.gov The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events. nih.gov This activation stimulates several pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are essential for endothelial cell survival, proliferation, and migration. researchgate.net

In endothelial cell models, antiangiogenic compounds can exert their effects through several mechanisms. researchgate.net They can block the VEGF receptor, preventing signal transduction. nih.gov They can also interfere with downstream signaling molecules, thereby inhibiting the cellular processes required for the formation of new blood vessels. researchgate.net Studies on various chemical derivatives have shown that inhibition of these pathways can lead to a decrease in endothelial cell proliferation and the disruption of tube-like structures in in-vitro assays. researchgate.netnih.gov While specific studies on oxolane derivatives are limited, the general mechanism involves disrupting the signaling events that are fundamental to the angiogenic process, leading to an inhibition of new blood vessel formation. researchgate.net

Regulation of Cellular Oxidative Stress by Oxolane Derivatives

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. mdpi.com While ROS play a role in normal cell signaling, their overproduction leads to oxidative stress, a condition characterized by an imbalance between ROS generation and the cell's ability to detoxify them. mdpi.comnih.gov This imbalance can cause damage to DNA, proteins, and lipids, contributing to various pathological conditions. mdpi.com

Cells possess endogenous antioxidant defense systems, including enzymes like superoxide dismutase (SOD) and catalase, to neutralize excess ROS. nih.govnih.gov The potential of exogenous compounds to mitigate oxidative stress is often evaluated using cell-based assays. These assays typically involve inducing oxidative stress in cultured cells and then measuring the levels of ROS, often with fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA). nih.gov

Compounds with antioxidant properties can mitigate ROS generation through several mechanisms. They can act as direct scavengers of free radicals or they can upregulate the expression and activity of endogenous antioxidant enzymes. nih.govresearchgate.net For oxolane derivatives, it can be hypothesized that their chemical structure may confer the ability to neutralize ROS. The mitigation of ROS generation in cell-based assays would be observed as a decrease in fluorescence intensity, indicating a reduction in cellular oxidative stress and suggesting a potential protective effect against oxidative damage. nih.gov

Investigation of PDE9A Inhibition through Structural Analogy (e.g., PF-04447943)

Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key intracellular second messenger involved in various physiological processes, including synaptic plasticity. nih.gov Inhibition of PDE9A prevents the degradation of cGMP, leading to its accumulation and enhancement of cGMP-mediated signaling. nih.govfrontiersin.org

A notable selective inhibitor of PDE9A is PF-04447943, which has the chemical name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.govresearchgate.net This molecule contains a (3S,4S)-substituted pyrrolidine ring, a core structural feature it shares with analogues of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine. This structural analogy suggests that oxolane-pyrrolidine derivatives may also interact with the PDE9A enzyme. PF-04447943 has been shown to be a potent and selective PDE9A inhibitor that is brain-penetrant and enhances cognitive function in rodent models. nih.govresearchgate.net

A direct consequence of PDE9A inhibition in the central nervous system is the elevation of cGMP levels. nih.gov Preclinical studies have demonstrated that systemic administration of PDE9A inhibitors, including PF-04447943, significantly increases cGMP concentrations in both the brain and cerebrospinal fluid (CSF) of rodents. frontiersin.orgresearchgate.net

For instance, administration of PF-04447943 has been shown to cause a dose-dependent increase in cGMP levels in the CSF of rats. researchgate.net Furthermore, studies in mice have shown that PDE9A inhibitors lead to significant elevations of cGMP in various brain regions, including the cortex, hippocampus, and striatum. frontiersin.org These effects are consistent with the known distribution of PDE9A in the brain and its role in regulating cGMP signaling. frontiersin.orgresearchgate.net The elevation of central cGMP is considered a key mechanism through which PDE9A inhibitors exert their effects on synaptic plasticity and cognitive function. nih.gov

Table 1: Effect of PDE9A Inhibitor (PF-509783) on cGMP Levels in Mouse Brain Regions Data extracted from a study on pharmacological inhibition of PDE9A. frontiersin.org

| Brain Region | Vehicle (pmol/mg protein) | PDE9A Inhibitor (pmol/mg protein) | % Increase |

|---|---|---|---|

| Striatum | ~0.25 | ~1.25 | ~400% |

| Hippocampus | ~0.20 | ~0.60 | ~200% |

| Cortex | ~0.15 | ~0.30 | ~100% |

Table 2: Dose-Dependent Elevation of cGMP in Rat Cerebrospinal Fluid (CSF) by PF-04447943 Data derived from graphical representations in a study on PDE9A inhibition. researchgate.net

| PF-04447943 Dose (mg/kg, s.c.) | Approximate cGMP Concentration in CSF (nM) |

|---|---|

| Vehicle | ~0.5 |

| 0.3 | ~1.5 |

| 1.0 | ~2.5 |

| 3.0 | ~3.5 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Pyrrolidine (B122466) Substituents on Biological Activity and Selectivity

The pyrrolidine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily substituted to modulate pharmacological properties. For analogs of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, substituents on the pyrrolidine ring can significantly impact biological activity and selectivity by altering steric bulk, electronics, and lipophilicity.

Key research findings indicate that the nature and position of substituents on the pyrrolidine ring are critical. For instance, in various classes of compounds, substitution at the 2- and 3-positions of the pyrrolidine ring can influence potency and selectivity for specific biological targets. Small, lipophilic groups may enhance binding affinity by occupying hydrophobic pockets within a receptor, while larger or polar substituents could either improve or diminish activity depending on the target's topology.

| Modification Site | Substituent Type | Observed/Potential Impact | Reference Example |

| Pyrrolidine Ring (C2, C3, C4) | Small alkyl, halo | Can enhance binding in hydrophobic pockets. | General principle in medicinal chemistry. |

| Bulky alkyl, aryl | May introduce steric hindrance, potentially decreasing activity or altering selectivity. | Structure-activity relationship studies of various pyrrolidine-containing compounds. | |

| Polar groups (e.g., -OH, -NH2) | Can form additional hydrogen bonds with the target, potentially increasing affinity. | General principle in medicinal chemistry. | |

| Pyrrolidine Nitrogen (N1) | N-alkylation | Alters basicity and lipophilicity, affecting pharmacokinetics. | N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as sigma receptor ligands umn.edu. |

| N-acylation | Can introduce new interaction points and modulate the electronic character of the nitrogen. | Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs umn.edu. |

Influence of Oxolane Ring Modifications on Target Affinity and Efficacy

The oxolane (tetrahydrofuran) ring serves as a crucial structural component, influencing the spatial arrangement of the key pharmacophoric elements—the amine and pyrrolidine groups. Modifications to this ring can significantly alter the compound's affinity for its biological target and its efficacy.

The oxygen atom within the oxolane ring is a key hydrogen bond acceptor. Its interaction with hydrogen bond donors on a biological target can be critical for binding. Replacing the oxygen with carbon or sulfur would drastically alter the electronic properties and hydrogen bonding capacity of the scaffold, likely leading to a significant loss of activity nih.gov.

| Modification Site | Modification Type | Potential Impact on Target Interaction |

| Oxolane Oxygen | Replacement with C or S | Loss of key hydrogen bond accepting capability, likely reducing affinity. |

| C2/C5 Positions | Introduction of small alkyl or fluoro groups | Can explore hydrophobic pockets and influence lipophilicity. |

| Introduction of hydroxyl or amino groups | Potential for additional hydrogen bonding interactions with the target. | |

| Ring Size | Expansion to a tetrahydropyran ring | Alters the geometry and distance between the amine and pyrrolidine substituents, potentially impacting the fit within the binding site. |

Stereochemical Determinants of Biological Function and Specificity

Stereochemistry is a fundamental determinant of biological activity, as biomolecules such as receptors and enzymes are chiral. For (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, the specific (3S,4S) configuration dictates the precise three-dimensional arrangement of the amine and pyrrolidinyl groups, which is critical for optimal interaction with its biological target.

The trans relationship between the C3-amine and the C4-pyrrolidine substituents is a key feature of this stereoisomer. This arrangement positions these two functional groups on opposite faces of the oxolane ring, defining a specific spatial orientation. It is highly probable that only one enantiomer will exhibit the desired biological activity, as is common for chiral drugs. For instance, in a study of cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamines, a significant difference in affinity for the sigma receptor was observed between the enantiomers, highlighting the importance of stereochemistry umn.edu.

The absolute stereochemistry at both C3 and C4 is crucial. A change to (3R,4R), (3S,4R), or (3R,4S) would result in a different spatial relationship between the substituents, which would likely lead to a dramatic decrease or complete loss of biological activity due to a mismatch with the binding site of the target protein.

| Stereoisomer | Configuration | Expected Impact on Biological Activity |

| (3S,4S) | trans | The active enantiomer with the optimal spatial arrangement for target binding. |

| (3R,4R) | trans (enantiomer) | Likely to be significantly less active or inactive. |

| (3S,4R) | cis (diastereomer) | The different spatial orientation of substituents would likely lead to a poor fit in the target's binding site, resulting in low or no activity. |

| (3R,4S) | cis (diastereomer) | Similar to the (3S,4R) diastereomer, a significant loss of activity is expected. |

Conformational Analysis and Identification of Bioactive Conformations

The oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The substituents on the ring influence the preferred conformation. For (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, the bulky pyrrolidine group and the amine group will favor conformations that minimize steric strain.

Computational modeling and spectroscopic techniques, such as NMR, can be used to determine the preferred low-energy conformations in solution. The bioactive conformation, which is the specific shape the molecule adopts when it binds to its target, may be one of these low-energy conformers or a higher-energy state that is stabilized by the binding interactions. Identifying the bioactive conformation is key to understanding the molecular basis of its activity and for designing more potent and selective analogs.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Identified Protein Targets (e.g., KDM, COX, PDE9A)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, and a protein target. For this compound, potential targets could include lysine (B10760008) demethylases (KDMs), cyclooxygenases (COX), and phosphodiesterase 9A (PDE9A), based on the prevalence of similar scaffolds in inhibitors of these enzymes.

A typical molecular docking workflow would involve preparing the three-dimensional structure of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine and the crystal structures of the target proteins (e.g., KDM4A, COX-2, PDE9A). The docking simulations would then be performed to place the ligand into the active site of each protein, generating various binding poses. These poses are then scored based on a function that estimates the binding free energy.

The results of such a simulation would identify the most likely binding pose and provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy. For instance, key interactions might include hydrogen bonds between the amine group of the ligand and polar residues in the active site, or hydrophobic interactions involving the pyrrolidine (B122466) and oxolane rings.

Illustrative Molecular Docking Results:

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |

| KDM4A | -8.5 | 150 | Asp288, His188, Tyr175 |

| COX-2 | -7.9 | 320 | Arg120, Tyr355, Ser530 |

| PDE9A | -9.2 | 85 | Gln453, Phe456, Tyr424 |

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study. It is not based on experimental data for (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

For the (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine-protein complexes identified through docking, an MD simulation would be initiated. The simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex in a simulated physiological environment. Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and detailed analysis of intermolecular interactions, such as hydrogen bonds and water-mediated contacts, over time.

These simulations could reveal, for example, that the initial binding pose is stable over time, or that the ligand undergoes conformational changes to optimize its interactions within the binding pocket. This provides a more realistic view of the binding event than the static picture offered by molecular docking.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods such as Density Functional Theory (DFT) can be used to calculate a range of properties for (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine. sciepub.comacs.org

Calculations would typically involve optimizing the geometry of the molecule and then computing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. researchgate.net These insights are valuable for understanding the molecule's intrinsic reactivity and for predicting its metabolic fate.

Illustrative Quantum Mechanical Properties (DFT/B3LYP/6-31G):*

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.8 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an example of typical outputs from quantum mechanical calculations.

De Novo Design Approaches for Novel Pyrrolidinyl-Oxolane Analogues

De novo design involves the computational creation of novel molecules with desired properties. nih.govbenevolent.com The (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine scaffold can serve as a starting point for designing new analogues with potentially improved affinity, selectivity, or pharmacokinetic properties.

Using the binding mode predicted from molecular docking, a de novo design algorithm could suggest modifications to the parent scaffold. This could involve growing new fragments from the core structure to occupy empty pockets in the active site, or replacing existing functional groups to form new, favorable interactions. For example, the algorithm might suggest adding substituents to the pyrrolidine ring to enhance hydrophobic interactions or replacing the amine group with other hydrogen-bonding moieties. The goal is to generate a library of virtual compounds that can then be prioritized for synthesis and testing based on their predicted properties. arxiv.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties for Lead Optimization

In the process of drug discovery, it is crucial to assess the ADME properties of a compound early on. Computational models can predict these properties based on the chemical structure of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine. These predictions help in identifying potential liabilities and guiding the optimization of the lead compound.

A variety of software tools are available to calculate key ADME-related descriptors. mdpi.com These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For instance, properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) are fundamental determinants of a drug's pharmacokinetic behavior.

Illustrative Predicted ADME Properties:

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight | 158.21 g/mol | < 500 |

| logP | 0.8 | -0.4 to 5.6 |

| H-bond Donors | 1 | ≤ 5 |

| H-bond Acceptors | 3 | ≤ 10 |

| Polar Surface Area | 38.8 Ų | < 140 Ų |

| Aqueous Solubility (logS) | -1.5 | > -6 |

Note: The data in this table is illustrative, based on general principles of ADME prediction, and does not represent experimentally verified values for (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine.

Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places, HR-MS allows for the calculation of a unique molecular formula.

For (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, with a nominal mass of 156 g/mol , HR-MS would be employed to obtain an exact mass. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₈H₁₇N₂O⁺) is calculated and then compared to the experimentally measured value. A close correlation between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. In addition to molecular formula confirmation, the fragmentation patterns observed in the MS/MS mode of an HR-MS analysis can offer valuable structural information. For instance, the fragmentation of pyrrolidinyl-substituted compounds often shows a characteristic loss of the pyrrolidine (B122466) moiety. nih.gov

A hypothetical HR-MS data table for (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is presented below:

| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) |

| [M+H]⁺ | 157.1335 | 157.1332 | -1.9 |

| [M-C₄H₈N]⁺ | 87.0651 | 87.0649 | -2.3 |

This data is illustrative and not based on experimental results for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring, the pyrrolidine ring, and the amine group. The chemical shifts of the protons on the tetrahydrofuran ring are influenced by the neighboring oxygen and nitrogen atoms, typically appearing in the 3.4 to 4.5 δ range. pressbooks.pub The coupling constants (J-values) between adjacent protons would provide crucial information about their relative stereochemistry.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbon atoms bonded to the electronegative oxygen and nitrogen atoms in the tetrahydrofuran ring would be expected to resonate at a lower field (higher ppm values), typically in the 50 to 80 δ range. pressbooks.pub

2D-NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This experiment would be used to trace the connectivity of protons within the tetrahydrofuran and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. frontiersin.org This allows for the direct assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the pyrrolidine ring to the tetrahydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, regardless of their bonding connectivity. This experiment is critical for determining the relative stereochemistry of the substituents on the tetrahydrofuran ring. For the (3S,4S) isomer, NOE correlations would be expected between protons on the same face of the ring.

A hypothetical table of expected NMR data is provided below:

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| H-3 | 3.0 - 3.5 | 55 - 65 | C-2, C-4, C-5 |

| H-4 | 3.8 - 4.3 | 75 - 85 | C-3, C-5, Pyrrolidine C |

| Pyrrolidine CH₂ | 1.7 - 2.8 | 23 - 50 | C-4 |

This data is illustrative and based on general principles for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

For (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, the IR spectrum would be expected to display several key absorption bands:

N-H Stretching: The primary amine group (NH₂) would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org The presence of two bands, one for symmetric and one for asymmetric stretching, is indicative of a primary amine. utdallas.edu

C-O-C Stretching: The ether linkage within the tetrahydrofuran ring will produce a strong, characteristic C-O stretching absorption in the fingerprint region, typically between 1050 and 1150 cm⁻¹. pressbooks.pub

C-N Stretching: The stretching vibration of the C-N bonds of the amine and the pyrrolidine ring would appear in the 1020-1250 cm⁻¹ range.

C-H Stretching: The aliphatic C-H stretching vibrations of the tetrahydrofuran and pyrrolidine rings will be observed in the 2850-2960 cm⁻¹ region. libretexts.org

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Ether | C-O Stretch | 1050 - 1150 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Given that (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is a chiral molecule with two stereocenters, assessing its enantiomeric and diastereomeric purity is crucial. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the premier technique for this purpose. rsc.org

These methods utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers or diastereomers of the analyte, leading to their separation. This allows for the quantification of each stereoisomer in a mixture.

For the analysis of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, a suitable chiral column would be selected, and the mobile phase conditions would be optimized to achieve baseline separation of the (3S,4S) diastereomer from its other possible stereoisomers ((3R,4R), (3S,4R), and (3R,4S)). The relative peak areas in the chromatogram are used to calculate the diastereomeric excess (de) and, if a single enantiomer is being analyzed, the enantiomeric excess (ee). libretexts.org This is a critical quality control step in the synthesis of stereochemically pure compounds. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR techniques like NOESY can provide strong evidence for the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. For (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of the S configuration at both the C-3 and C-4 positions of the tetrahydrofuran ring. This is often achieved by derivatizing the molecule with a known chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present in the crystal structure. The structural data obtained from X-ray crystallography is considered the "gold standard" for stereochemical assignment. rsc.orgrsc.org

Future Research Trajectories and Broader Academic Implications

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on pioneering novel and sustainable synthetic routes to access (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine and its analogues. A key area of exploration will be the development of asymmetric synthetic methods to ensure high stereoselectivity, which is crucial for biological activity. Green chemistry principles are expected to be integrated, employing environmentally benign solvents and catalysts.

Modern synthetic strategies that could be explored include:

Multicomponent Reactions (MCRs): These reactions offer an efficient way to construct complex molecules like pyrrolidine (B122466) derivatives in a single step, which is both time-saving and reduces waste.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemistry of the pyrrolidinyl and oxolane rings will be a significant area of focus.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and are amenable to scale-up.

The development of efficient and sustainable synthetic routes is paramount for making these compounds readily available for further biological and medicinal investigation.

Discovery of New Biological Targets for Pyrrolidinyl-Oxolane Hybrid Scaffolds

The pyrrolidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and anticancer properties. The hybridization of the pyrrolidine ring with an oxolane moiety could lead to the discovery of compounds with novel biological activities.

Future research in this area will likely involve:

High-Throughput Screening: Screening libraries of pyrrolidinyl-oxolane derivatives against a wide range of biological targets to identify novel activities.

Enzyme Inhibition Studies: Given that many pyrrolidine derivatives are known enzyme inhibitors, this class of compounds could be investigated for their potential to inhibit enzymes implicated in various diseases. For instance, polyhydroxylated pyrrolidine derivatives have shown inhibitory activity against glucosidase and aldose reductase, which are relevant targets for diabetes.

Receptor Binding Assays: Investigating the binding of these compounds to various receptors, particularly those in the central nervous system, could uncover new therapeutic applications for neurological disorders.

| Compound Class | Target Enzyme/Receptor | Potential Therapeutic Area |

| Polyhydroxylated Pyrrolidines | α-glucosidase, Aldose Reductase | Diabetes |

| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | Diabetes |

| Pyrrolidine-2,5-diones | Voltage-gated Sodium/Calcium Channels | Epilepsy |

| Pyrrolidinone and Pyrrolidine Derivatives | Autotaxin (ATX) | Cancer, Fibrosis |

Application as Chemical Probes for Elucidating Biological Pathways

Well-characterized small molecules are invaluable tools for dissecting complex biological pathways. Pyrrolidinyl-oxolane derivatives with specific biological activities could be developed into chemical probes to study cellular processes.

Key aspects of this research trajectory include:

Probe Development: Synthesizing derivatives with reporter tags (e.g., fluorescent dyes, biotin) to enable visualization and pull-down experiments.

Target Identification: Using these probes to identify the specific protein targets of the compounds within a cell.

Pathway Elucidation: Employing the probes to understand the role of their targets in various signaling and metabolic pathways.

The development of chemical probes from this scaffold could provide new insights into fundamental biology and disease mechanisms.

Theoretical Insights into Reaction Mechanisms and Molecular Recognition

Computational chemistry offers a powerful approach to understand the properties and interactions of molecules at an atomic level. Theoretical studies on (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine and its analogues can provide valuable insights that can guide synthetic efforts and drug design.

Future theoretical investigations may include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure, reactivity, and reaction mechanisms involved in the synthesis of these compounds.

Molecular Docking: Simulating the binding of these compounds to the active sites of proteins to predict their biological targets and understand the molecular basis of their activity. This can help in identifying key interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complexes to assess their stability and conformational changes over time.

These computational approaches will be instrumental in rationalizing experimental observations and in the design of new derivatives with improved properties. A computational analysis of stacking interactions between similar heterocyclic structures and aromatic amino acid side chains has highlighted the importance of electrostatic effects and dispersion interactions in molecular recognition.

Exploration of Compound Activities in Pre-clinical Disease Models

Promising compounds identified through in vitro screening will need to be evaluated in preclinical disease models to assess their efficacy and potential as therapeutic agents. The diverse biological activities reported for pyrrolidine-containing compounds suggest that this scaffold could be relevant for a range of diseases.

Future preclinical research could focus on:

Neurodegenerative Diseases: Given the role of pyrrolidine scaffolds in targeting CNS disorders, derivatives could be tested in models of Alzheimer's and Parkinson's disease.

Cancer: The anticancer potential of heterocyclic hybrids is an active area of research, and these compounds could be evaluated in various cancer models.

Infectious Diseases: The known antimicrobial properties of pyrrolidines warrant the investigation of these compounds in models of bacterial and fungal infections.

Successful outcomes in preclinical studies would be a critical step towards the potential clinical development of this novel class of compounds.

Q & A

Q. What are the primary synthetic routes for (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine, and how can reaction conditions be optimized for enantioselectivity?

- Methodological Answer : The synthesis typically involves ring-closing metathesis (RCM) using Grubbs’ catalyst, followed by functional group modifications such as azide reduction or methoxy group introduction . Key factors for optimization include:

- Solvent selection : Polar aprotic solvents like THF or toluene improve reaction homogeneity .

- Temperature control : Maintaining temperatures between 0–25°C minimizes side reactions during sensitive steps like amine alkylation .

- Catalysts : Lipase-catalyzed enantioselective acylation enhances stereochemical purity in chiral intermediates .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine?

- Methodological Answer :

- NMR spectroscopy : H and C NMR can resolve diastereotopic protons and confirm the spatial arrangement of substituents on the pyrrolidine ring .

- Chiral HPLC : Using columns like Chiralpak® AD-H with hexane/isopropanol mobile phases separates enantiomers and validates optical purity .

- X-ray crystallography : Provides definitive structural confirmation for crystalline derivatives .

Q. How should researchers handle safety and stability concerns when working with (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine in the laboratory?

- Methodological Answer :

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis .

- Spill management : Neutralize acidic residues with sodium bicarbonate and collect contaminated materials in sealed containers .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine across studies?

- Methodological Answer :

- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter receptor-binding outcomes. Replicate experiments under identical conditions .

- Control for enantiomeric purity : Impurities in stereoisomers may skew activity results; re-test using chiral chromatography-purified samples .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers or systemic biases .

Q. What computational strategies are effective for predicting the environmental fate of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine?

- Methodological Answer :

- QSAR modeling : Predict biodegradability and bioaccumulation using descriptors like logP and topological polar surface area (TPSA) .

- Molecular dynamics simulations : Model interactions with soil organic matter or aqueous environments to assess persistence .

- High-throughput screening (HTS) : Combine with mass spectrometry to track degradation products in simulated ecosystems .

Q. What advanced synthetic strategies can improve the scalability of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine production without compromising enantiomeric excess?

- Methodological Answer :

- Flow chemistry : Continuous processing reduces batch variability and enhances heat/mass transfer during critical steps like RCM .

- Enzymatic catalysis : Immobilized lipases or transaminases enable reusable, solvent-free systems for asymmetric synthesis .

- Design of Experiments (DoE) : Optimize multi-variable parameters (e.g., reagent stoichiometry, temperature gradients) using response surface methodology .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s interaction with serotonin receptors?

- Methodological Answer :

- Receptor subtype specificity : Use radioligand binding assays (e.g., H-LSD for 5-HT) to differentiate affinity across receptor isoforms .

- Functional assays : Compare cAMP accumulation (for G-coupled receptors) vs. calcium flux (G-coupled) to clarify agonism/antagonism profiles .

- Cross-validate with knock-out models : Test activity in CRISPR-edited cell lines lacking specific receptor subtypes .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for studying the neuropharmacological effects of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine?

- Methodological Answer :

- In vitro : Primary neuronal cultures or iPSC-derived neurons for receptor localization studies .

- In vivo : Rodent models (e.g., Morris water maze for cognitive effects) with pharmacokinetic profiling to correlate plasma concentrations with efficacy .

- Toxicity screening : Use zebrafish embryos for rapid assessment of developmental neurotoxicity .

Structural and Functional Analogues

Q. How does the stereochemistry of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine influence its activity compared to (3R,4R) or meso isomers?

- Methodological Answer :

- Stereoisomer synthesis : Prepare analogues via chiral auxiliaries or enzymatic resolution .

- Docking studies : Use AutoDock Vina to model binding poses in target proteins (e.g., monoamine transporters) .

- Pharmacophore mapping : Identify critical hydrogen-bonding and steric features using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.